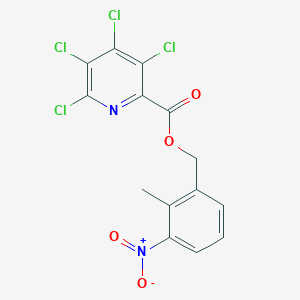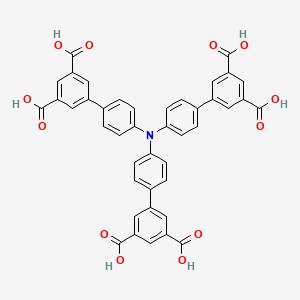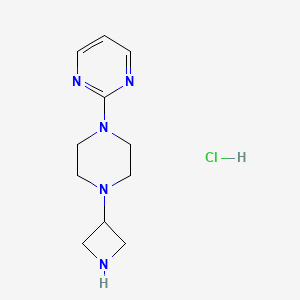
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride is a compound with the molecular formula C11H18ClN5 . It is a piperazine-based derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a piperazine ring, which is further attached to an azetidine ring . The compound has a molecular weight of 255.75 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry place at room temperature .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- Metabolism in Rat, Dog, and Human: The compound closely related to 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine hydrochloride, known as PF-00734200, showed differences in metabolism and excretion across species. It was used as a treatment for type 2 diabetes and had different recovery rates in rats, dogs, and humans. The primary route of metabolism involved hydroxylation at the pyrimidine ring, suggesting its elimination through both metabolism and renal clearance (Sharma et al., 2012).
Antiproliferative Activity
- In Vitro Antiproliferative Activity: A series of compounds including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Some derivatives showed significant activity, highlighting their potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial and Antitubercular Activities
- Synthesis and Antimicrobial Activity: The compound 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate and its derivatives exhibited high antimicrobial activity. These findings suggest their potential use in the development of new antimicrobial agents (Yurttaş et al., 2016).
- Antitubercular Activities: A series of pyrimidine-azetidinone analogues were synthesized and tested for in vitro antimicrobial and antitubercular activities. These compounds showed promising results against various bacterial and fungal strains, and against mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Inhibitor Development
- Monoamine Oxidase (MAO) Inhibitors: A new series of pyrimidine derivatives were synthesized and screened for their MAO inhibitory activity, demonstrating potential as selective MAO-A inhibitors. This highlights their possible use in treating diseases related to the monoamine system (Kaya et al., 2017).
Drug Development and Synthesis
- Synthesis for Anticancer Activity: Compounds containing pyrimidine derivatives were synthesized and evaluated for their anticancer activities. Some compounds showed strong antitumor activities, indicating their potential in cancer treatment (Ghule et al., 2013).
- Tyrosine Kinase Inhibitor Synthesis: The compound PD0205520, labeled in the pyrimidine ring, was investigated as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy (Zhang et al., 2005).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
2-[4-(azetidin-3-yl)piperazin-1-yl]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5.ClH/c1-2-13-11(14-3-1)16-6-4-15(5-7-16)10-8-12-9-10;/h1-3,10,12H,4-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMBMZPZZNYRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CNC2)C3=NC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)

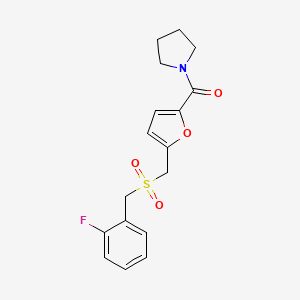
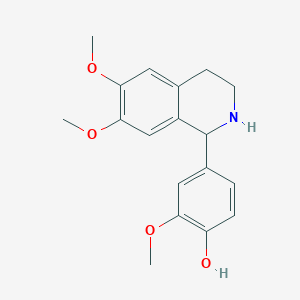
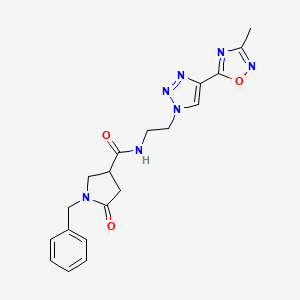
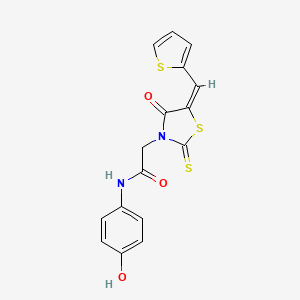
![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)

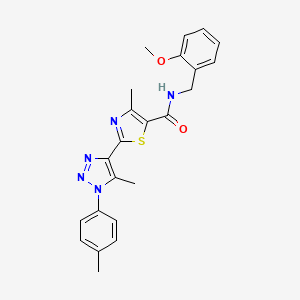
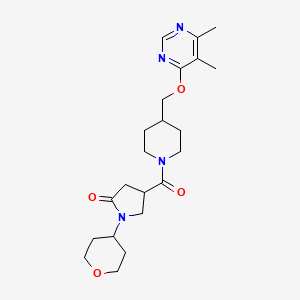
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B3011885.png)
